

Application Note: Dapagliflozin Propanediol Hydrate Impurity Profiling and Identification

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Compound of Interest		
Compound Name:	Dapagliflozin propanediol hydrate	
Cat. No.:	B8033639	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a widely used oral medication for the management of type 2 diabetes mellitus.[1][2] It is chemically known as (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol and is often formulated as **dapagliflozin propanediol hydrate** to improve its stability and handling properties. As with any active pharmaceutical ingredient (API), the purity of **dapagliflozin propanediol hydrate** is critical to its safety, efficacy, and quality.[1]

The manufacturing process and storage of dapagliflozin can lead to the formation of various impurities, which may include process-related impurities, degradation products, residual solvents, and formulation-related impurities.[1] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1] Therefore, a comprehensive impurity profile of **dapagliflozin propanediol hydrate** is essential for drug development, quality control, and regulatory compliance.

This application note provides a detailed overview of the common impurities associated with **dapagliflozin propanediol hydrate** and outlines the analytical methodologies for their profiling and identification. The protocols and data presented herein are intended to guide researchers,



scientists, and drug development professionals in establishing a robust impurity control strategy for dapagliflozin-based products.

Common Impurities in Dapagliflozin Propanediol Hydrate

Impurities in dapagliflozin can be broadly categorized as follows:

- Process-Related Impurities: These are substances that are formed during the synthesis of dapagliflozin. They can include unreacted starting materials, intermediates, and by-products from side reactions.[1][3]
- Degradation Products: These impurities are formed due to the degradation of dapagliflozin under various environmental conditions such as exposure to acid, base, oxidation, heat, or light.[1][3]
- Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed.[1]
- Formulation-Related Impurities: These can arise from the interaction of dapagliflozin with excipients used in the final dosage form.[1]

A list of some known impurities of dapagliflozin is provided in the table below.



Impurity Name	CAS Number	Molecular Formula	Molecular Weight	Туре
Dapagliflozin Tetraacetate	461432-25-7	C29H33ClO10	577.02	Process-Related
1α-Methyl Dapagliflozin	714269-57-5	C22H27ClO7	438.9	Process-Related
4-Bromo-1- chloro-2-(4- ethoxybenzyl)be nzene	461432-23-5	C15H14BrClO	325.63	Starting Material
Dapagliflozin Hydroxy	960404-86-8	C21H25ClO7	424.87	Degradation
Dapagliflozin Open Ring Impurity	N/A	C21H27ClO7	426.89	Degradation
Monoacetyl Dapagliflozin	1632287-34-3	C23H27ClO7	450.91	Process-Related
Dapagliflozin Manno Isomer	2133407-75-5	C21H25ClO6	408.87	Process-Related

Quantitative Analysis of Dapagliflozin Impurities

The following tables summarize the quantitative data from forced degradation studies of dapagliflozin, indicating the percentage of degradation under different stress conditions.

Table 1: Forced Degradation Study of Dapagliflozin by UV Spectroscopy[4]



Stress Condition	Concentration Used (µg/ml)	Concentration After Degradation (µg/ml)	% Recovery
Acid Hydrolysis	10	7.14	78
Alkaline Hydrolysis	10	7.8	71.4
Oxidation	10	7.38	73.8
Photolytic	10	9.52	95.2
Thermal	10	-	-
Neutral	10	-	-

Table 2: Forced Degradation Study of Dapagliflozin by UHPLC[5]

Stress Condition	% Degradation
0.1N HCl (Acidic)	1.18%
0.1N NaOH (Basic)	28.20%
3% H ₂ O ₂ (Oxidative)	1.67%

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a general guideline for the separation and quantification of dapagliflozin and its impurities. Optimization may be required for specific applications.

4.1.1. Materials and Reagents

- Dapagliflozin Propanediol Hydrate reference standard and samples
- Acetonitrile (HPLC grade)



- Water (HPLC grade)
- Phosphoric acid or other suitable buffer components
- Methanol (HPLC grade)

4.1.2. Chromatographic Conditions[6][7]

Parameter	Condition
Column	Hypersil BDS C18 (250 mm x 4.6 mm, 5 μ m) or equivalent
Mobile Phase A	Buffer pH 6.5 (e.g., phosphate buffer)
Mobile Phase B	Acetonitrile:Water (90:10, v/v)
Gradient Program	Time (min)
0-8	
8-12	
12-25	
25-35	
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	245 nm
Injection Volume	10 μL

4.1.3. Sample Preparation

• Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in a suitable diluent (e.g., Mobile Phase B) to obtain a known concentration.



- Sample Solution: Accurately weigh and dissolve the **dapagliflozin propanediol hydrate** sample in the diluent to obtain a similar concentration as the standard solution.
- Spiked Solution: Prepare a solution of the dapagliflozin sample spiked with known amounts of impurity reference standards to verify peak identification and separation.

4.1.4. Data Analysis

- Identify and quantify the impurities in the sample chromatogram by comparing their retention times and peak areas with those of the reference standards.
- Calculate the percentage of each impurity using the following formula:

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Impurity Identification

This protocol provides a general framework for the identification and structural elucidation of unknown impurities.

4.2.1. Materials and Reagents

 Same as HPLC method, with the addition of volatile buffers if required (e.g., ammonium acetate or ammonium formate).

4.2.2. LC-MS Conditions[8][9]



Parameter	Condition
LC System	Agilent InfinityLab or equivalent
Column	Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 μ m) or Phenomenex Gemini C18 (50 mm x 4.6 mm, 5 μ m)
Mobile Phase	Isocratic: 5mM Ammonium Acetate:Acetonitrile (20:80, v/v) or Methanol:0.1% Formic Acid (80:20, v/v)
Flow Rate	0.2 - 0.5 mL/min
Column Temperature	35 °C
MS System	Triple quadrupole or high-resolution mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Mode	Full scan for impurity detection and product ion scan for structural elucidation
MRM Transitions	For dapagliflozin: m/z 426.20 -> 107.20 (Positive Mode)[8]

4.2.3. Sample Preparation

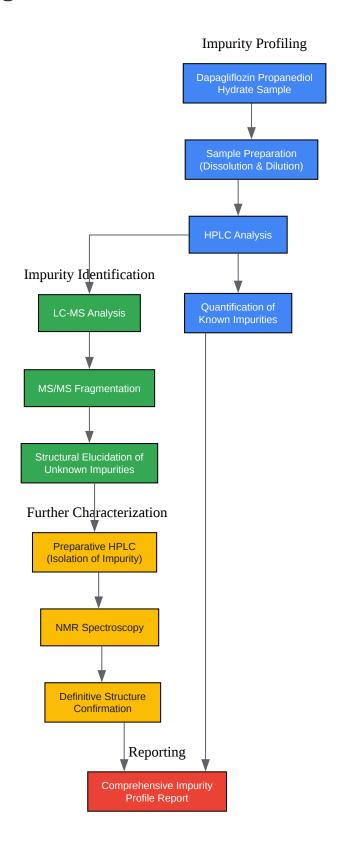
 Prepare samples as described in the HPLC protocol. Ensure the final concentration is suitable for MS detection.

4.2.4. Data Analysis

- Analyze the mass spectra of the detected impurity peaks to determine their molecular weights.
- Perform fragmentation analysis (MS/MS) to obtain structural information and propose the chemical structure of the unknown impurities.



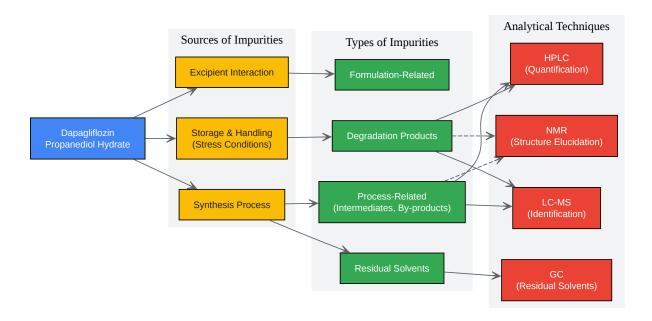
Visualizations



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Caption: Workflow for Dapagliflozin Impurity Profiling and Identification.



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Caption: Logical Relationship of Dapagliflozin Impurities.

Conclusion

The comprehensive profiling and identification of impurities in **dapagliflozin propanediol hydrate** are paramount for ensuring the quality, safety, and efficacy of the final drug product.

This application note has provided an overview of the common impurities, along with detailed protocols for their analysis using HPLC and LC-MS techniques. The implementation of these methods will enable researchers and drug development professionals to establish a robust impurity control strategy, meet regulatory requirements, and ultimately deliver a safe and effective medication to patients. Further characterization of isolated impurities using techniques like NMR spectroscopy can provide definitive structural confirmation.



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